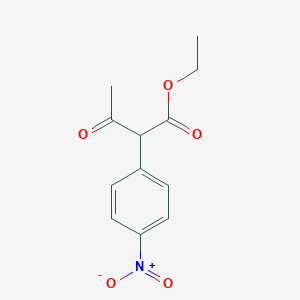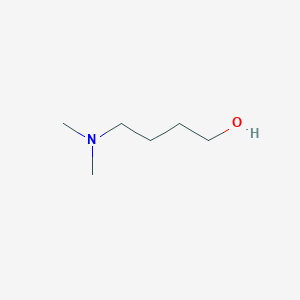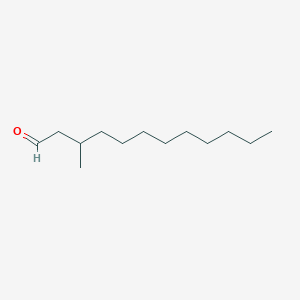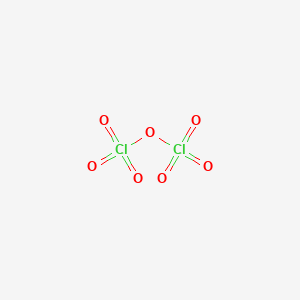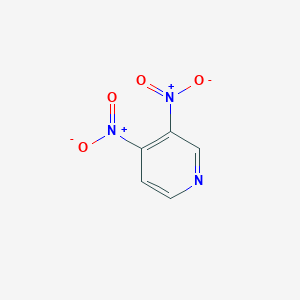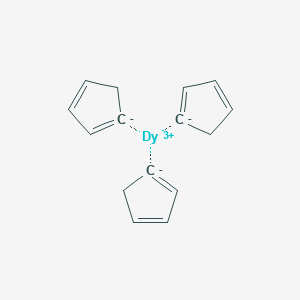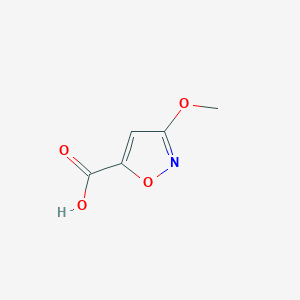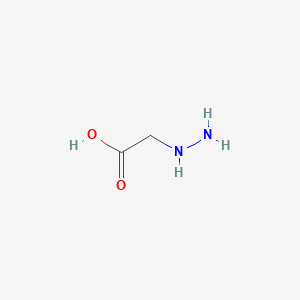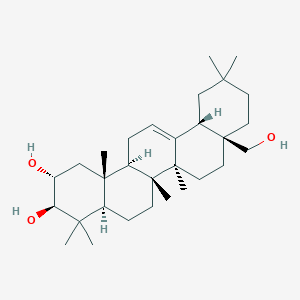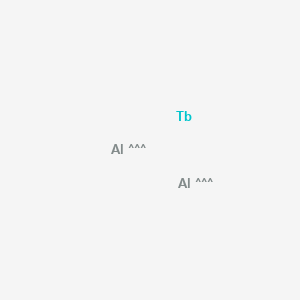
Bismuth, compd. with strontium (3:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, compd. with strontium (3:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of bismuth and strontium in a 3:1 ratio. Bismuth, compd. with strontium (3:1) is a white powder that is insoluble in water and has a melting point of 850°C. In
Aplicaciones Científicas De Investigación
Bismuth, compd. with strontium (3:1) has potential applications in various scientific fields, including materials science, electronics, and biomedicine. In materials science, this compound has been studied as a potential thermoelectric material due to its high Seebeck coefficient and low thermal conductivity. In electronics, bismuth, compd. with strontium (3:1) has been explored as a potential gate dielectric material due to its high dielectric constant and low leakage current. In biomedicine, this compound has been studied for its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of bismuth, compd. with strontium (3:1) is not fully understood. However, studies have suggested that this compound may work by disrupting the integrity of bacterial cell membranes, leading to cell death. In cancer cells, bismuth, compd. with strontium (3:1) has been shown to induce apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Bismuth, compd. with strontium (3:1) has been shown to have minimal toxicity in vitro and in vivo. In a study on the toxicity of bismuth, compd. with strontium (3:1) in rats, it was found that the compound did not cause any significant adverse effects on liver and kidney function. Additionally, the compound did not cause any significant changes in blood cell counts or serum chemistry parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bismuth, compd. with strontium (3:1) in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may pose a greater risk to researchers. However, one limitation of using this compound is its insolubility in water. This can make it difficult to work with in certain experiments that require a water-soluble compound.
Direcciones Futuras
There are several future directions for research on bismuth, compd. with strontium (3:1). One potential area of research is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the exploration of this compound's potential antimicrobial and anticancer properties. Additionally, studies can be conducted to investigate the potential use of bismuth, compd. with strontium (3:1) in other fields, such as energy storage and conversion.
Conclusion
In conclusion, bismuth, compd. with strontium (3:1) is a chemical compound that has potential applications in various scientific fields. The synthesis method involves a reaction between bismuth oxide and strontium carbonate, and the resulting product is a white powder that is insoluble in water. This compound has been studied for its potential antimicrobial and anticancer properties, as well as its use in materials science and electronics. While bismuth, compd. with strontium (3:1) has minimal toxicity, its insolubility in water can pose a challenge in certain lab experiments. Future research can focus on developing new synthesis methods and exploring the compound's potential in other fields.
Métodos De Síntesis
The synthesis of bismuth, compd. with strontium (3:1) involves a reaction between bismuth oxide and strontium carbonate. The two compounds are mixed in a 3:1 ratio and heated at a high temperature of 850°C. The resulting product is a white powder that is insoluble in water. This synthesis method has been extensively studied and optimized for various applications.
Propiedades
Número CAS |
12589-81-0 |
|---|---|
Nombre del producto |
Bismuth, compd. with strontium (3:1) |
Fórmula molecular |
Bi3Sr |
Peso molecular |
714.6 g/mol |
InChI |
InChI=1S/3Bi.Sr |
Clave InChI |
UYHUDQPXZYGRMS-UHFFFAOYSA-N |
SMILES |
[Sr].[Bi].[Bi].[Bi] |
SMILES canónico |
[Sr].[Bi].[Bi].[Bi] |
Otros números CAS |
12589-81-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



